molecular formula C13H19N B13289508 [1-(2,4-Dimethylphenyl)ethyl](prop-2-EN-1-YL)amine

[1-(2,4-Dimethylphenyl)ethyl](prop-2-EN-1-YL)amine

Cat. No.: B13289508
M. Wt: 189.30 g/mol
InChI Key: MZONDNKFFBAWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C13H19N It is characterized by the presence of a dimethylphenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylacetonitrile with allylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-Dimethylphenyl)ethylamine may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

1-(2,4-Dimethylphenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)ethylamine: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

    1-(2,4-Dimethylphenyl)ethylamine: This compound features an ethyl group in place of the prop-2-en-1-yl group.

Uniqueness

The uniqueness of 1-(2,4-Dimethylphenyl)ethylamine lies in its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]prop-2-en-1-amine

InChI

InChI=1S/C13H19N/c1-5-8-14-12(4)13-7-6-10(2)9-11(13)3/h5-7,9,12,14H,1,8H2,2-4H3

InChI Key

MZONDNKFFBAWHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NCC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.